molecular formula C6H8ClFN2 B1294487 4-Fluorophenylhydrazine hydrochloride CAS No. 823-85-8

4-Fluorophenylhydrazine hydrochloride

Cat. No. B1294487
CAS RN: 823-85-8
M. Wt: 162.59 g/mol
InChI Key: FEKUXLUOKFSMRO-UHFFFAOYSA-N
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Description

4-Fluorophenylhydrazine hydrochloride is a chemical compound that is related to various phenylhydrazine derivatives. These derivatives have been studied for their interactions with biological systems, their potential in synthesizing novel compounds, and their reactivity in chemical reactions. The studies on these compounds provide insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related fluorophenylhydrazine compounds involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through these steps, achieving a high yield and purity . Another synthesis approach uses phase transfer catalysis to improve the yield of 4-chloro-2-fluorophenylhydrazine, indicating the importance of optimizing reaction conditions .

Molecular Structure Analysis

The molecular structure of fluorophenylhydrazine derivatives is characterized by the presence of a fluorine atom on the phenyl ring, which can influence the electronic properties and reactivity of the molecule. For example, the structure of 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole shows some aromatic-type delocalization in the pyrazole ring, and the molecules are linked into chains by hydrogen bonding .

Chemical Reactions Analysis

Fluorinated phenylhydrazines exhibit interesting reactivity patterns, such as the formation of hydrazones when reacted with 4-hydroxynonenal (4-HNE). These reactions can proceed with good yields and rates, leading to the formation of stable adducts that are useful for analytical derivatizations . Additionally, the reactivity of these compounds can lead to the formation of complex heterocycles, as demonstrated by the synthesis of benzo-annelated heterocycles from fluorophenyl pyridazinyl ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenylhydrazine derivatives are influenced by the substituents on the phenyl ring. These properties are important for their interactions with biological systems, as seen in the study of dihydrochloride fluphenazine's interaction with DPPC liposomes, which affects the bilayer structure and has implications for multidrug-resistant activity . The antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives also highlights the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Characterization

Biological and Environmental Applications

  • Fluorescent Probes : A study demonstrated the use of 4-Fluorophenylhydrazine hydrochloride derivatives in designing ratiometric fluorescent probes for the detection of hydrazine in biological and water samples. This application is significant for environmental monitoring and health safety (Zhu et al., 2019).

Pharmaceutical Research

  • Antimicrobial and Antitumor Activities : In pharmaceutical research, derivatives of 4-Fluorophenylhydrazine hydrochloride have been synthesized and tested for antimicrobial and antitumor activities. For instance, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives exhibited promising antibacterial and antifungal properties (Ahsan et al., 2016). Additionally, certain fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety have shown in vitro antitumor activity (Bhat et al., 2009).

Cytochemical Techniques

  • Electron Microscopy : 4-Fluorophenylhydrazine hydrochloride has been used in cytochemical techniques for electron microscopy, particularly in localizing mucosubstances and polysaccharides. This application highlights its utility in detailed biological investigations (Stoward & Bradbury, 2004).

Safety And Hazards

4-Fluorophenylhydrazine hydrochloride is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

(4-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKUXLUOKFSMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961005
Record name (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Fluorophenylhydrazine hydrochloride

CAS RN

823-85-8, 40594-35-2
Record name (4-Fluorophenyl)hydrazine hydrochloride
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Record name Hydrazine, (4-fluorophenyl)-, hydrochloride (1:?)
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Record name (4-Fluorophenyl)hydrazine monohydrochloride
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Record name (4-Fluorophenyl)hydrazine hydrochloride
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Record name (4-Fluorophenyl)hydrazine hydrochloride
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Record name (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1)
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Record name 4-fluorophenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
J Heilmann-Brohl, M Wagner, HW Lerner… - … Section C: Crystal …, 2010 - scripts.iucr.org
… For the preparation of 2-{1-[(4-fluoroanilino)methylidene]ethyl}pyridinium chloride, (II) [link] , 2-acetylpyridine (3.10 g, 25.59 mmol), 4-fluorophenylhydrazine hydrochloride (5.00 g, 30.75 …
Number of citations: 2 scripts.iucr.org
TS Khlebnikova, VG Isakova, AV Baranovskii… - Russian Journal of …, 2008 - Springer
… Abstract―Reaction of 2-perfluoroacylcycloalkane-1,3-diones and their enol methyl esters with N,Ndinucleophiles such as 4-fluorophenylhydrazine hydrochloride and …
Number of citations: 17 link.springer.com
Z Xia, J Hu, YQ Gao, Q Yao, W Xie - Chemical Communications, 2017 - pubs.rsc.org
… conditions: 4-fluorophenylhydrazine hydrochloride 1a (… 4-fluorophenylhydrazine hydrochloride 1a was used. e After 4 h, additional 0.03 mmol of 4-fluorophenylhydrazine hydrochloride …
Number of citations: 42 pubs.rsc.org
K Plaisance, TW Nalli - 2018 - openriver.winona.edu
… The ammonium salt, 4-fluorophenylhydrazine hydrochloride was deprotonated with NaOH in order to form the free amine which was then reacted with acetone cyanohydrin to give a …
Number of citations: 0 openriver.winona.edu
M Li, D Gao, B Zhang, S Xu, X Zhuang, C Wang… - Solar Rrl, 2021 - Wiley Online Library
… In this work, we develop a multifunctional additive molecule, 4-fluorophenylhydrazine hydrochloride (denoted as 4F-PHCl), which can improve perovskite crystallization, passivate film …
Number of citations: 14 onlinelibrary.wiley.com
TS Khlebnicova, VG Isakova, FA Lakhvich… - Chemistry of …, 2008 - Springer
… The interaction of 2-acylcyclohexane-1,3-diones 1a-e with a small excess of an equimolar mixture of 4-fluorophenylhydrazine hydrochloride and sodium hydroxide in ethanol for 8 h at …
Number of citations: 12 link.springer.com
J Law, A Manjunath, R Schioldager… - JoVE (Journal of Visualized …, 2019 - jove.com
… NOTE: The following reaction between 4-fluorophenylhydrazine hydrochloride and 3-aminocrotononitrile on a 2 mmol scale is representative. The procedure is identical when …
Number of citations: 4 www.jove.com
MA Karim, K Matsuishi, ME Kayesh… - ACS Applied Materials …, 2023 - ACS Publications
… To address these issues, this study introduces the reductive additive 4-fluorophenylhydrazine hydrochloride (4F-PHCl) in the FASnI 3 perovskite precursor solution. The hydrazine …
Number of citations: 3 pubs.acs.org
TS Khlebniсova, VG Zinovich, YA Piven… - Russian Journal of …, 2023 - Springer
… [or 37 mmol of (0.06 g) of 4-fluorophenylhydrazine hydrochloride] and 37 mmol (0.02 g) of … [or 18.5 mmol (0.03 g) of 4-fluorophenylhydrazine hydrochloride and 18.5 mmol (0.01 g) of …
Number of citations: 0 link.springer.com
ТС Хлебникова, ВГ Исакова, ФА Лахвич… - Chemistry of …, 2022 - hgs.osi.lv
… methyl ethers, obtained by methylating the initial β, β′-triketones with dimethyl sulfate in the presence of calcined potassium carbonate, with 4-fluorophenylhydrazine hydrochloride …
Number of citations: 3 hgs.osi.lv

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